Psi-DOM

Catalog No.
S3352164
CAS No.
80888-36-4
M.F
C12H19NO2
M. Wt
209.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Psi-DOM

CAS Number

80888-36-4

Product Name

Psi-DOM

IUPAC Name

1-(2,6-dimethoxy-4-methylphenyl)propan-2-amine

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

InChI

InChI=1S/C12H19NO2/c1-8-5-11(14-3)10(7-9(2)13)12(6-8)15-4/h5-6,9H,7,13H2,1-4H3

InChI Key

CFFJUEYUTHKVMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)CC(C)N)OC

Psi-DOM, or 2,6-dimethoxy-4-methylamphetamine, is a synthetic compound belonging to the class of hallucinogenic and psychedelic drugs. It is structurally related to DOM (2,5-dimethoxy-4-methylamphetamine), which is well-known for its potent psychoactive effects. Psi-DOM was first documented by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known And Loved) and is noted for having similar effects to DOM but with reduced potency—approximately one-third to one-half that of DOM, with an active dose ranging from 15 to 25 milligrams. The duration of its effects typically lasts between six to eight hours .

Typical of substituted amphetamines, particularly those involving methoxy groups. The presence of methoxy groups at the 2 and 6 positions on the phenyl ring allows Psi-DOM to interact with serotonin receptors in the brain, particularly the 5-HT2A_2A receptor, which mediates its psychedelic effects .

In comparative studies, it has been shown that modifications to the methoxy positions can significantly affect the potency and activity of phenethylamine derivatives, suggesting that Psi-DOM's unique structure contributes to its distinct pharmacological profile .

Psi-DOM exhibits hallucinogenic properties similar to those of other psychedelic compounds. Its primary mechanism of action involves agonistic activity at serotonin receptors, particularly the 5-HT2A_2A receptor, which is associated with the modulation of mood, perception, and cognition. The compound's lower potency compared to DOM suggests that while it retains psychoactive effects, it may result in a different qualitative experience .

The synthesis of Psi-DOM typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available precursors such as 4-methylamphetamine.
  • Methoxylation: The introduction of methoxy groups at the 2 and 6 positions on the phenyl ring is achieved through specific methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
  • Purification: The crude product is purified through recrystallization or chromatography to isolate Psi-DOM from other by-products.

Detailed protocols for synthesizing Psi-DOM can be found in Shulgin's works and related chemical literature .

Psi-DOM has been primarily studied for its psychoactive properties within research contexts rather than for therapeutic applications. Its exploration has contributed to a broader understanding of psychedelic compounds and their effects on human consciousness. Additionally, it serves as a subject in pharmacological studies aimed at elucidating receptor interactions and mechanisms underlying hallucinogenic experiences .

Studies involving Psi-DOM often focus on its interactions with serotonin receptors. Research has demonstrated that compounds like Psi-DOM can selectively bind to various serotonin receptor subtypes, influencing their activity and leading to altered psychological states. Understanding these interactions aids in comprehending how structural variations among psychedelics can lead to different effects and potencies .

Psi-DOM shares structural similarities with several other compounds in the phenethylamine class. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesPotency (relative to Psi-DOM)Unique Effects
DOMMethoxy groups at 2 and 5 positionsHigherStronger visuals and longer duration
2C-BMethoxy group at 4 positionModerateEuphoria with less intense visuals
2C-EMethoxy groups at 2 and 5 positionsModerateEnhanced emotional experiences
2C-IIodine substitution at the 4 positionLowerUnique body sensations
4-AcO-DMTAcetoxy group at position 4VariableMystical experiences similar to psilocybin

Psi-DOM's unique feature is its specific methoxy positioning (at the 2 and 6 positions), which differentiates it from other compounds like DOM (which has methoxy groups at positions 2 and 5). This structural variation contributes to its distinct pharmacological profile and potency .

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

209.141578849 g/mol

Monoisotopic Mass

209.141578849 g/mol

Heavy Atom Count

15

UNII

JW946TWT6M

Wikipedia

Psi-DOM

Dates

Modify: 2023-07-26

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